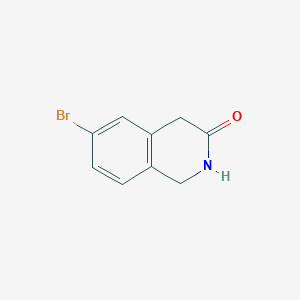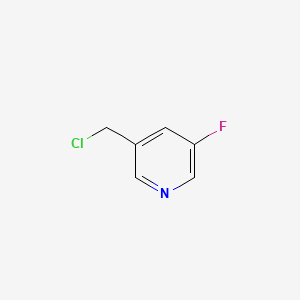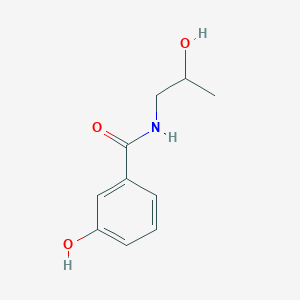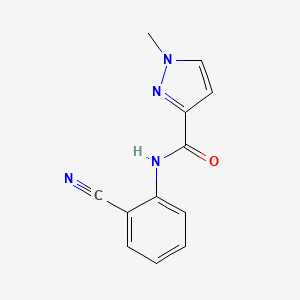
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a cyanophenyl group, which is a benzene ring substituted with a cyano group (-CN). The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of 2-cyanophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the carboxamide group. Common reagents used in these reactions include acetic acid, sodium acetate, and various catalysts to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality. The choice of solvents, reaction temperatures, and catalysts are carefully controlled to maximize efficiency and minimize environmental impact .
化学反应分析
Types of Reactions
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
科学研究应用
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes
作用机制
The mechanism of action of N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating a biological pathway. The presence of the cyano group and the pyrazole ring allows for strong interactions with the target, enhancing its efficacy .
相似化合物的比较
Similar Compounds
Similar compounds to N-(2-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide include:
N-(2-cyanophenyl)-1H-pyrazole-3-carboxamide: Lacks the methyl group, which may affect its reactivity and binding properties.
N-(2-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxamide: The position of the carboxamide group is different, leading to variations in chemical behavior.
N-(4-cyanophenyl)-1-methyl-1H-pyrazole-3-carboxamide: The cyano group is positioned differently on the aromatic ring, influencing its electronic properties
Uniqueness
This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
N-(2-cyanophenyl)-1-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-16-7-6-11(15-16)12(17)14-10-5-3-2-4-9(10)8-13/h2-7H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXJWMLRPPNMQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
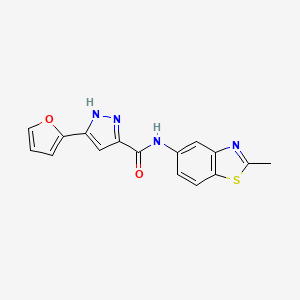
![1-[2-(2-Chloro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine](/img/structure/B2665571.png)
![4-({[(3,4-Dichlorophenyl)sulfonyl]oxy}imino)-1-(phenylsulfonyl)piperidine](/img/structure/B2665575.png)
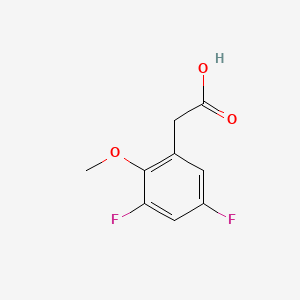

![2-{3-methanesulfonylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2665578.png)
![8-(4-ethylbenzenesulfonyl)-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2665579.png)
![4-fluoro-9-methyl-10-(4-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2665582.png)
![N'-(3,4-dimethylphenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2665584.png)
![4-((4-Bromobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2665585.png)
